Head-to-Head Analysis of CCR5 Receptor Binding Affinity and Functional Potency
Maraviroc demonstrates high-affinity binding to the human CCR5 receptor with a dissociation constant (Kd) of 0.86 ± 0.08 nM when measured directly using [³H]-maraviroc [1]. In a comparative binding study, Maraviroc inhibited the binding of the radioligand [¹²⁵I]-MIP-1β to human CCR5 with an IC₅₀ of 7.18 ± 0.93 nM, which was 2.4-fold more potent than the inhibition observed for rhesus macaque CCR5 (IC₅₀ = 17.50 ± 1.24 nM), highlighting a species-specific affinity difference that is quantifiable [1].
| Evidence Dimension | Inhibition of [¹²⁵I]-MIP-1β binding to CCR5 (IC₅₀) |
|---|---|
| Target Compound Data | 7.18 ± 0.93 nM (human CCR5) |
| Comparator Or Baseline | Rhesus macaque CCR5 (IC₅₀ = 17.50 ± 1.24 nM) |
| Quantified Difference | 2.4-fold higher potency for human CCR5 |
| Conditions | Recombinant CCR5 expressed in HEK293 cell membranes; competitive radioligand binding assay |
Why This Matters
This data confirms a species-dependent potency difference that must be accounted for in preclinical studies using non-human primate models, directly impacting experimental design and dose translation.
- [1] Napier C, Sale H, Mosley M, et al. Molecular cloning and radioligand binding characterization of the chemokine receptor CCR5 from rhesus macaque and human. Biochem Pharmacol. 2005;71(1-2):163-172. View Source
